molecular formula C8H12BNO2 B1314463 (2-((Methylamino)methyl)phenyl)boronic acid CAS No. 365245-83-6

(2-((Methylamino)methyl)phenyl)boronic acid

Cat. No.: B1314463
CAS No.: 365245-83-6
M. Wt: 165 g/mol
InChI Key: UJIXFCWSLWIWBC-UHFFFAOYSA-N
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Description

(2-((Methylamino)methyl)phenyl)boronic acid is an organic compound with the molecular formula C8H12BNO2 It is a boronic acid derivative that features a phenyl ring substituted with a methylamino group and a boronic acid group

Mechanism of Action

Target of Action

The primary target of (2-((Methylamino)methyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM cross-coupling reaction, which is a key biochemical pathway in the formation of carbon–carbon bonds . This reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .

Pharmacokinetics

It’s known that boronic acids and their esters, including this compound, are only marginally stable in water . The rate of hydrolysis of these compounds is influenced by the pH and can be considerably accelerated at physiological pH . Therefore, these factors must be considered when using these compounds for pharmacological purposes .

Result of Action

The result of the compound’s action in the SM cross-coupling reaction is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of various organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as the pH of the environment . As mentioned earlier, the rate of hydrolysis of the compound can be considerably accelerated at physiological pH . Therefore, the pH of the environment is a key factor that influences the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

(2-((Methylamino)methyl)phenyl)boronic acid plays a significant role in biochemical reactions due to its unique structure. The boronic acid group allows it to interact with enzymes, proteins, and other biomolecules that contain diol groups. One of the primary interactions is with serine proteases, where the boronic acid moiety forms a reversible covalent bond with the serine residue in the active site of the enzyme. This interaction can inhibit the enzyme’s activity, making this compound a potential candidate for enzyme inhibition studies .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by inhibiting specific enzymes involved in these pathways. For instance, the inhibition of serine proteases can lead to altered signal transduction, affecting gene expression and cellular metabolism. Additionally, this compound has been shown to impact cell proliferation and apoptosis, making it a compound of interest in cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with biomolecules. The boronic acid group interacts with diol-containing biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and cellular function. For example, the inhibition of serine proteases by this compound can prevent the cleavage of specific substrates, thereby modulating cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade, leading to a decrease in its inhibitory effects on enzymes. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies where it has been used to inhibit enzyme activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses. Studies have shown that there is a threshold dose beyond which the compound’s toxic effects outweigh its beneficial enzyme inhibitory properties .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes. The compound can inhibit enzymes involved in metabolic processes, leading to changes in metabolic flux and metabolite levels. For example, the inhibition of serine proteases can affect the breakdown of proteins and peptides, altering the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The boronic acid group allows this compound to bind to proteins that transport it across cell membranes, ensuring its effective distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For instance, this compound may localize to the cytoplasm or nucleus, depending on the presence of specific targeting signals. This localization is crucial for its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-((Methylamino)methyl)phenyl)boronic acid typically involves the reaction of 2-formylbenzeneboronic acid with methylamine. The process can be summarized as follows:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: (2-((Methylamino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products:

    Oxidation: Phenol derivatives.

    Reduction: Boronate esters.

    Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.

Scientific Research Applications

(2-((Methylamino)methyl)phenyl)boronic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: (2-((Methylamino)methyl)phenyl)boronic acid is unique due to the presence of both a methylamino group and a boronic acid group on the phenyl ring. This combination allows for diverse reactivity and binding capabilities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[2-(methylaminomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO2/c1-10-6-7-4-2-3-5-8(7)9(11)12/h2-5,10-12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIXFCWSLWIWBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CNC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538185
Record name {2-[(Methylamino)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365245-83-6
Record name {2-[(Methylamino)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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